2-Nitrophenyl beta-D-Xylopyranoside
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Overview
Description
2-Nitrophenyl beta-D-Xylopyranoside is a synthetic sugar derivative with the empirical formula C11H13NO7 and a molecular weight of 271.22 g/mol . It is primarily used as a chromogenic substrate for the enzyme beta-xylosidase, which hydrolyzes the compound to release 2-nitrophenol, a yellow-colored product that can be easily quantified .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl beta-D-Xylopyranoside typically involves the glycosylation of 2-nitrophenol with a protected xylopyranosyl donor. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the selective formation of the beta-glycosidic bond .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving protection and deprotection steps, purification through chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl beta-D-Xylopyranoside undergoes hydrolysis in the presence of beta-xylosidase, resulting in the formation of 2-nitrophenol and D-xylose . This hydrolysis reaction is commonly used in enzymatic assays to measure beta-xylosidase activity.
Common Reagents and Conditions:
Hydrolysis: Beta-xylosidase enzyme, aqueous buffer solutions (e.g., phosphate buffer), and controlled pH conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly associated with this compound, general reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) could theoretically be used under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-nitrophenol and D-xylose.
Scientific Research Applications
2-Nitrophenyl beta-D-Xylopyranoside is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:
Mechanism of Action
The primary mechanism of action for 2-Nitrophenyl beta-D-Xylopyranoside involves its hydrolysis by beta-xylosidase. The enzyme binds to the substrate and catalyzes the cleavage of the beta-glycosidic bond, releasing 2-nitrophenol and D-xylose . The released 2-nitrophenol can be quantified spectrophotometrically, providing a measure of enzyme activity .
Comparison with Similar Compounds
2-Nitrophenyl beta-D-Glucopyranoside: Similar structure but with a glucose moiety instead of xylose.
2-Nitrophenyl beta-D-Galactopyranoside: Contains a galactose moiety.
p-Nitrophenyl beta-D-Xylopyranoside: Similar compound with a para-nitro group instead of ortho.
Uniqueness: 2-Nitrophenyl beta-D-Xylopyranoside is unique due to its specific interaction with beta-xylosidase, making it a valuable tool in enzymatic assays for this enzyme. Its chromogenic properties allow for easy quantification of enzyme activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(2-nitrophenoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-7-5-18-11(10(15)9(7)14)19-8-4-2-1-3-6(8)12(16)17/h1-4,7,9-11,13-15H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQCLGUTGDQYNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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